REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[CH2:8][N:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1)([CH3:3])[CH3:2]>C(O)C.[Pd]>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:8][N:9]2[CH2:10][CH2:11][N:12]([CH3:15])[CH2:13][CH2:14]2)[CH:16]=[CH:17][C:18]=1[NH2:19])([CH3:3])[CH3:2]
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Name
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|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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C(C)(C)OC=1C=C(CN2CCN(CC2)C)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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145 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
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|
Quantity
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420 mg
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Type
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catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture is filtered on Clarcel
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Type
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WASH
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Details
|
the Clarcel is rinsed with ethanol
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated to dryness under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=CC(=C1)CN1CCN(CC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |